N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE
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Overview
Description
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This particular compound is derived from the condensation of 2-hydroxybenzohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-hydroxybenzohydrazide in ethanol.
- Add 2H-1,3-benzodioxole-5-carbaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under vacuum to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include using more efficient solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential pharmacological applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The compound can also interact with biological targets such as proteins and DNA, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is unique due to its specific structural features, which include the benzodioxole moiety and the hydroxybenzohydrazide group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar Schiff base hydrazones.
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-12-4-2-1-3-11(12)15(19)17-16-8-10-5-6-13-14(7-10)21-9-20-13/h1-8,18H,9H2,(H,17,19)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOVDKJJBAEXAA-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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